molecular formula C16H13BrN2 B1469343 1-Benzyl-4-(4-bromophenyl)pyrazole CAS No. 1191063-24-7

1-Benzyl-4-(4-bromophenyl)pyrazole

Cat. No. B1469343
M. Wt: 313.19 g/mol
InChI Key: ZERJQHCZLYSUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957049B2

Procedure details

4-Bromo-iodobenzene (240 mg, 0.8 mmol, 1.2 eq.), 1-benzylpyrazole-4-boronic acid pinacol ester (200 mg, 0.7 mmol), potassium acetate (70 mg, 1 eq.), Pd(dppf)Cl2 (70 mg, 0.1 eq.), and Cs2CO3 (700 mg, 3.0 eq.) in DMSO (5 mL) were heated under argon at 80° C. during 1 h. The reaction mixture was extracted from water into diethyl ether, dried over Na2SO4, concentrated, and chromatographed on silica gel (5→10% EtOAc/hexanes) to give 1-benzyl-4-(4-bromophenyl)pyrazole (218 mg, 99%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([N:16]1[CH:20]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:18]=[N:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])(=O)C.[K+].C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:9]([N:16]1[CH:20]=[C:19]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH:18]=[N:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,4.5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Name
potassium acetate
Quantity
70 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Cs2CO3
Quantity
700 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
70 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted from water into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (5→10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.